1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

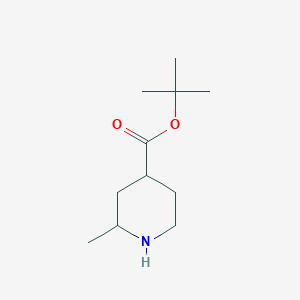

“1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride” is an organic compound with the CAS Number: 1820619-81-5 . It has a molecular weight of 182.67 and its IUPAC name is 1-isopropylcyclopropanesulfonyl chloride . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride” is 1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a cyclopropane ring with a sulfonyl chloride group and an isopropyl group attached to it.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 182.67 . The storage temperature is 4°C .Scientific Research Applications

Palladium-Catalyzed Nucleophilic Substitutions

1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride demonstrates its utility in palladium(0) catalyzed nucleophilic substitutions. Such reactions involve unsymmetric 1,1-dimethylene-π-allyl complex formations, revealing potential in synthesizing cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).

Reactions with Trimethylsilyl Chlorosulfonate

Cyclopropanes react with trimethylsilyl chlorosulfonate, leading to derivatives resulting from substitution without ring opening. This highlights the effect of the trimethylsilyl group in these reactions, offering pathways for synthesizing bifunctional butenes and diacyl derivatives (Grignon-Dubois & Dunogues, 1986).

Chlorination Studies

Research demonstrates that phenylsulfinylcyclopropanes undergo chlorination with various agents, forming 1-chloro-1-(phenylthio)cyclopropanes. This process does not lead to ring opening, indicating potential applications in developing controlled chlorination reactions (Masuda, Furukawa, & Ōae, 1978).

Hydrolysis and Reaction with Tertiary Amines

Cyclopropanesulfonyl chloride's mechanisms of hydrolysis and reactions with tertiary amines in organic media have been studied. These reactions provide insights into the behavior of the three-membered ring and corresponding sulfene, which are significant for understanding the chemical behavior of cyclopropanesulfones (King, Lam, & Ferrazzi, 1993).

Synthesis of Highly Substituted trans-Dihydrofuran and Cyclopropane Derivatives

The synthesis of trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives with sulfonyl groups showcases the versatility of cyclopropanesulfones. These derivatives are prepared with high chemoselectivity and moderate overall chemical yield, indicating their potential in synthetic chemistry (Cao et al., 2008).

Safety and Hazards

properties

IUPAC Name |

1-propan-2-ylcyclopropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5(2)6(3-4-6)10(7,8)9/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEERJZUNIBOLOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)